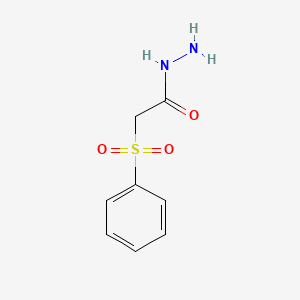

Benzenesulfonyl-acetic acid hydrazide

Description

General Significance within Hydrazide and Hydrazone Chemistry

Hydrazides and their corresponding hydrazone derivatives are of considerable interest in chemical research. Hydrazides are valuable precursors in organic synthesis, serving as key intermediates for the preparation of a wide array of heterocyclic compounds. The reactivity of the hydrazide functional group allows for its participation in various cyclization and condensation reactions.

The reaction of hydrazides with aldehydes and ketones yields hydrazones, a class of compounds with a diverse range of applications. Benzenesulfonyl hydrazones, in particular, have attracted significant attention due to their broad spectrum of biological activities. researchgate.net Research has explored their potential as antibacterial, antifungal, anticancer, and antidepressant agents. researchgate.net

The general synthesis of benzenesulfonyl hydrazides involves the reaction of a benzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.com A typical procedure is conducted in a solvent like tetrahydrofuran (B95107) at a reduced temperature. chemicalbook.com The resulting benzenesulfonyl hydrazide can then be further functionalized. For instance, benzenesulfonohydrazides have been shown to react with 1 N hydrogen chloride in acetic acid to produce thiosulfonates, or with 1 N hydrogen bromide in the same solvent to yield disulfides. nih.gov

Historical Context and Evolution of Research Perspectives for Benzenesulfonyl Hydrazide Scaffolds

The study of sulfonyl hydrazides has a long history in organic chemistry. Initially, their chemistry was explored in the context of fundamental organic reactions. Over the decades, the focus of research on benzenesulfonyl hydrazide scaffolds has evolved significantly.

In recent years, there has been a surge of interest in the application of sulfonyl hydrazides as versatile reagents in organic synthesis. They have been recognized as effective sources of sulfonyl radicals, which can participate in a variety of carbon-sulfur and carbon-carbon bond-forming reactions. researchgate.net This has opened up new avenues for the synthesis of complex sulfur-containing molecules.

Furthermore, the exploration of the biological potential of derivatives of benzenesulfonyl hydrazides, particularly benzenesulfonyl hydrazones, has become a major research focus. nih.gov The ability to readily synthesize a diverse library of these compounds and screen them for various biological activities has made the benzenesulfonyl hydrazide scaffold an attractive starting point for drug discovery programs. researchgate.net The development of novel antimycobacterial agents is one area where sulfonyl hydrazones have shown promise. nih.gov

Data Tables

Table 1: General Properties of Benzenesulfonyl Hydrazide

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 172.20 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Crystals | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 101-103 °C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Representative Reactions of Benzenesulfonyl Hydrazides

| Reactants | Reagents | Product Type | Reference |

| Benzenesulfonyl chloride, Hydrazine hydrate | Tetrahydrofuran | Benzenesulfonyl hydrazide | chemicalbook.com |

| Benzenesulfonohydrazide | 1 N Hydrogen chloride in acetic acid | Thiosulfonate | nih.gov |

| Benzenesulfonohydrazide | 1 N Hydrogen bromide in acetic acid | Disulfide | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-10-8(11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVWGVKJBKRRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Benzenesulfonyl-acetic Acid Hydrazide

The synthesis of the target compound, this compound, is a multi-step process that begins with the preparation of key precursors.

Precursor Preparation: Benzenesulfonyl Hydrazide Synthesis

Benzenesulfonyl hydrazide is a primary precursor in various synthetic routes. Its preparation typically involves the reaction of benzenesulfonyl chloride with hydrazine (B178648) hydrate (B1144303). chemicalbook.comnuomengchemical.com This reaction is generally conducted in the presence of a base or a second equivalent of hydrazine to neutralize the hydrochloric acid formed as a byproduct. chemicalbook.com

Several methods have been documented, varying in solvent, temperature, and base. A common procedure involves dissolving benzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or benzene (B151609), and adding it to a solution of hydrazine hydrate. chemicalbook.comnuomengchemical.com To control the exothermic reaction, the temperature is often maintained at a low level, for instance, between -8°C and 20°C. chemicalbook.com In some protocols, an alkali metal hydroxide (B78521) or carbonate is added to the reaction mixture. nuomengchemical.com The product, being sparingly soluble in certain solvent systems, may precipitate out of the solution and can be collected via filtration. nuomengchemical.com Purification can be achieved through recrystallization or column chromatography. chemicalbook.com

Table 1: Selected Synthetic Conditions for Benzenesulfonyl Hydrazide

| Reactants | Solvent | Base / Additive | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride, Hydrazine hydrate (80%) | Tetrahydrofuran (THF) | Excess hydrazine hydrate | -8°C | 90% | chemicalbook.com |

| Benzenesulfonyl chloride, Hydrazine hydrate (40%) | Benzene / Water | Caustic soda | Room Temperature (<50°C) | Not specified | nuomengchemical.com |

| Benzenesulfonyl chloride, Hydrazine hydrate | Aqueous solution | Potassium hydroxide | <40°C | ~100% | google.com |

Chemical Routes to the Core this compound Structure

The synthesis of the core this compound, also known as 2-(phenylsulfonyl)acetohydrazide, follows established methodologies for converting carboxylic acids into their corresponding hydrazides. A logical and widely practiced route involves two primary steps: the esterification of benzenesulfonyl-acetic acid followed by hydrazinolysis of the resulting ester. brieflands.comnih.gov

First, benzenesulfonyl-acetic acid is converted into its corresponding ethyl or methyl ester. This can be achieved by reacting the acid with an alcohol, such as ethanol (B145695), in the presence of a catalyst like thionyl chloride or a strong acid. brieflands.com

In the second step, the intermediate, ethyl benzenesulfonyl-acetate, is treated with hydrazine hydrate. brieflands.comnih.gov The nucleophilic acyl substitution reaction occurs where the hydrazine displaces the alkoxy group (-OEt) of the ester to form the stable hydrazide product, this compound. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent like absolute methanol (B129727) or ethanol. brieflands.com

Formation of Benzenesulfonyl Hydrazone Derivatives

The hydrazide functional group of this compound is a versatile handle for further chemical modifications, including the formation of hydrazones and acylated derivatives.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

This compound can readily undergo condensation reactions with a wide array of aldehydes and ketones to form the corresponding benzenesulfonyl hydrazones (often named as N-arylidene derivatives). brieflands.com This reaction involves the nucleophilic attack of the terminal amine (-NH2) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule yields the C=N double bond characteristic of a hydrazone. glpbio.com

These reactions are typically performed by stirring or refluxing the hydrazide and the carbonyl compound in a solvent like ethanol. brieflands.comnih.gov Often, a catalytic amount of acid, such as glacial acetic acid or hydrochloric acid, is added to the mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. brieflands.comglpbio.com

Table 2: Examples of Hydrazone Formation via Condensation

| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| 2-(2-Phenoxyphenyl) acetohydrazide | Substituted Aldehydes | Ethanol | Hydrochloric Acid | N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | brieflands.com |

| 2-Oxo-2H-chromene-3-carbohydrazide | Salicylaldehyde | Ethanol | Piperidine (B6355638) | N'-salicylidene-2-oxo-2H-chromene-3-carbohydrazide | nih.gov |

| General Hydrazide | General Aldehyde/Ketone | Alcohol | Acetic Acid | Hydrazone | glpbio.com |

Acylation Reactions and N-Acetylation Strategies

The terminal nitrogen atom of the this compound moiety is nucleophilic and can be acylated. N-acetylation is a common modification. One straightforward strategy for N-acetylation involves refluxing the parent hydrazide in acetic acid, which serves as both the solvent and the acylating agent. This process yields the corresponding N'-acetyl-benzenesulfonyl-acetic acid hydrazide. It has been noted in the literature that when using acetic acid as a solvent or reagent in reactions involving hydrazides, partial acetylation can occur as a side reaction.

Utilization of Acetic Acid as Reagent, Solvent, and Catalyst in Derivatization

Acetic acid is a versatile and widely used compound in the derivatization of hydrazides, where it can function in several distinct roles. nih.gov

Reagent: As discussed, acetic acid can act as a direct acetylating agent for the N-acetylation of hydrazides, typically when the hydrazide is heated in an excess of acetic acid.

Solvent: Due to its polar protic nature and ability to dissolve a range of organic compounds, acetic acid can be employed as a reaction medium. For instance, it can be used as a solvent for reactions involving benzenesulfonohydrazides with hydrogen halides. nih.gov

Catalyst: In the synthesis of hydrazones from hydrazides and carbonyl compounds, a catalytic amount of acetic acid is frequently added to enhance the reaction rate by activating the carbonyl group. glpbio.com

This multifunctional nature makes acetic acid a valuable tool in the synthesis and modification of this compound and its derivatives.

Synthesis of Related Hydrazide-Sulfonamide Hybrids

The synthesis of hybrid molecules incorporating both a hydrazide and a sulfonamide moiety often involves a multi-step approach, beginning with the formation of either the sulfonamide or the hydrazide, followed by the introduction of the second functional group.

A common strategy begins with the synthesis of an aromatic ester, which is then reacted with hydrazine hydrate to form the corresponding aromatic hydrazide. This intermediate is subsequently condensed with a benzenesulfonyl chloride derivative to yield the final hydrazide-sulfonamide hybrid. jsirjournal.com For instance, substituted aromatic carboxylic acids can be esterified using methanol, followed by treatment with hydrazine hydrate to produce the desired hydrazide. jsirjournal.com This hydrazide is then reacted with a specific benzenesulfonyl chloride in a suitable solvent, often in the presence of a base to scavenge the HCl byproduct, to afford the target molecule. jsirjournal.com

Another illustrative pathway involves the synthesis of more complex hybrids, such as those containing a piperidine linker. In one such synthesis, a piperidine-containing carboxylic acid is first coupled with a sulfonyl chloride. The resulting intermediate is then reacted with hydrazine hydrate to convert the carboxylic acid moiety into a hydrazide, thus forming the final hydrazide-sulfonamide hybrid. mdpi.com

The reaction conditions for these syntheses can be tailored. For example, the condensation of the hydrazide with the sulfonyl chloride can be carried out in a dichloromethane (B109758) solution with a base like sodium bicarbonate, stirring at room temperature for several hours. jsirjournal.com The following table provides examples of synthesized hydrazide-sulfonamide hybrids and their reported yields.

Table 1: Examples of Synthesized Hydrazide-Sulfonamide Hybrids

| Starting Hydrazide | Sulfonyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoyl hydrazide | Benzenesulfonyl chloride | N'-(4-Methoxybenzoyl)benzenesulfonohydrazide | Not Specified | jsirjournal.com |

| 4-Chlorobenzoyl hydrazide | Benzenesulfonyl chloride | N'-(4-Chlorobenzoyl)benzenesulfonohydrazide | Not Specified | jsirjournal.com |

Multicomponent Reactions for Benzenesulfonyl Hydrazide Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials, offer a highly efficient route to complex molecular scaffolds. nih.gov While the direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs are applicable to the construction of the broader benzenesulfonyl hydrazide scaffold.

One relevant example is the one-pot synthesis of sulfonylhydrazones, which are closely related to hydrazides. A reported MCR involves the reaction of a sulfonyl chloride, hydrazine hydrate, and a vinyl azide (B81097) in water. lookchem.com This reaction proceeds by the initial formation of the benzenesulfonyl hydrazide from the sulfonyl chloride and hydrazine hydrate. This in-situ generated hydrazide then condenses with an aldehyde or ketone, which is formed from the vinyl azide, to yield the sulfonylhydrazone. lookchem.com This demonstrates the potential of MCRs to rapidly assemble sulfonyl hydrazide derivatives from simple precursors.

The advantages of MCRs include high atom economy, reduced number of synthetic steps, and decreased waste generation, making them an attractive strategy for the synthesis of compound libraries for drug discovery. beilstein-journals.org Various named MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating molecular diversity and could potentially be adapted for the synthesis of this compound derivatives. nih.gov

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides and their derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

A significant green chemistry approach is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. mdpi.comrsc.org The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated in aqueous media. rsc.org In some cases, the reaction can be performed under dynamic pH control, using equimolar amounts of the reactants and avoiding the need for an organic base. rsc.org The product often precipitates from the aqueous solution and can be isolated by simple filtration, minimizing the need for complex purification procedures. rsc.org

The use of recyclable catalysts and bases is another tenet of green sulfonamide synthesis. For example, inorganic bases like sodium carbonate and potassium carbonate have been employed as HCl scavengers in aqueous syntheses. mdpi.comnih.gov

Energy-efficient methods such as ultrasound-assisted synthesis and microwave-assisted synthesis have also been explored. nih.gov These techniques can significantly reduce reaction times and energy consumption. For instance, the synthesis of arylsulfonamide derivatives of cyclic arylguanidines has been achieved with high efficiency using ultrasound or microwave irradiation in water with potassium carbonate as the base. nih.gov

Flow chemistry represents another green and scalable approach to sulfonamide synthesis. acs.org Continuous flow reactors offer enhanced safety, better process control, and can facilitate the rapid production of a library of sulfonamide compounds with minimal waste. acs.org

The following table summarizes some green chemistry approaches applied to the synthesis of sulfonamide derivatives.

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Advantages | Reference(s) |

|---|---|---|---|

| Use of Green Solvents | Water as a solvent for the reaction of sulfonyl chlorides with amines. | Reduced use of volatile organic compounds (VOCs), simplified product isolation. | mdpi.comrsc.org |

| Atom Economy | Multicomponent reactions for the synthesis of sulfonylhydrazones. | High efficiency, reduced number of steps, less waste. | lookchem.com |

| Use of Safer Reagents | Replacement of organic bases with inorganic bases like Na2CO3 or K2CO3. | Avoids the use of toxic and expensive organic bases. | mdpi.comnih.gov |

| Energy Efficiency | Ultrasound-assisted and microwave-assisted synthesis. | Reduced reaction times, lower energy consumption. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of Benzenesulfonyl-acetic acid hydrazide is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons, and the protons of the hydrazide group.

The protons on the phenyl ring (C₆H₅) are expected to appear in the aromatic region, typically between δ 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, these protons will likely present as complex multiplets. The protons ortho to the sulfonyl group are expected to be the most deshielded.

The methylene protons (CH₂) situated between the sulfonyl group and the carbonyl group are in a strongly electron-withdrawing environment. This would shift their resonance significantly downfield, likely appearing as a sharp singlet in the range of δ 4.0-4.5 ppm.

The hydrazide protons (-NHNH₂) are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature. The -NH proton adjacent to the carbonyl group is expected to be a broad singlet around δ 9.0-10.0 ppm, while the terminal -NH₂ protons would likely appear as another broad singlet at a more shielded position, possibly around δ 4.0-5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Signal Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | m | 5H | Ar-H |

| ~4.0-4.5 | s | 2H | -SO₂-CH₂-CO- |

| ~9.0-10.0 | br s | 1H | -CO-NH- |

| ~4.0-5.0 | br s | 2H | -NH₂ |

Carbon-13 (¹³C) NMR Spectral Analysis and Signal Correlation

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbon of the hydrazide group is expected to be the most deshielded carbon, appearing around δ 165-170 ppm. The carbons of the phenyl ring would resonate in the typical aromatic region of δ 120-140 ppm. The carbon attached to the sulfur atom (ipso-carbon) would be at the lower field end of this range. The methylene carbon, being flanked by two electron-withdrawing groups, is predicted to have a chemical shift in the range of δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Signal Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O |

| ~120-140 | Ar-C |

| ~55-65 | -SO₂-CH₂-CO- |

Infrared (IR) Spectroscopy and Functional Group Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H, C=O, and S=O bonds.

The N-H stretching vibrations of the hydrazide group typically appear as two bands in the region of 3200-3400 cm⁻¹ for the -NH₂ group and a single band for the -NH group. The carbonyl (C=O) stretching vibration of the amide (hydrazide) is expected to be a strong absorption band around 1650-1680 cm⁻¹. The sulfonyl group (SO₂) will exhibit two strong, characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.

Table 3: Predicted IR Absorption Bands and Functional Group Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3200-3400 | Medium-Strong | N-H stretch |

| ~1650-1680 | Strong | C=O stretch (Amide I) |

| ~1520-1550 | Medium | N-H bend (Amide II) |

| ~1300-1350 | Strong | S=O asymmetric stretch |

| ~1140-1180 | Strong | S=O symmetric stretch |

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry would be used to determine the molecular weight and to gain insight into the fragmentation pathways of the molecule. The molecular formula of this compound is C₈H₁₀N₂O₃S, giving a molecular weight of 214.24 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 214.

Key fragmentation patterns would likely involve the cleavage of the C-S bond, the C-C bond between the methylene and carbonyl groups, and the N-N bond of the hydrazide. Common fragments would include the benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) and the phenyl cation (C₆H₅⁺, m/z 77).

Table 4: Predicted Significant Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 214 | [M]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values calculated from the molecular formula (C₈H₁₀N₂O₃S).

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 44.85 |

| Hydrogen | H | 1.01 | 4.70 |

| Nitrogen | N | 14.01 | 13.07 |

| Oxygen | O | 16.00 | 22.40 |

| Sulfur | S | 32.07 | 14.97 |

Single Crystal X-ray Diffraction (SC-XRD) Studies

To date, no single crystal X-ray diffraction data for this compound has been reported in the public domain. Should a suitable crystal be grown, SC-XRD would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. This would allow for the precise determination of the molecular geometry and the identification of any intermolecular interactions, such as hydrogen bonding involving the hydrazide and sulfonyl groups.

Based on a comprehensive search of available scientific literature, detailed experimental data regarding the advanced spectroscopic characterization and structural elucidation of This compound is not publicly available.

Specifically, information pertaining to the following areas of analysis for this particular compound could not be located:

Determination of Molecular Conformation and Geometry: No published crystallographic studies or computational analyses were found that describe the three-dimensional arrangement, bond angles, or dihedral angles of this compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly: There are no available research articles detailing the non-covalent interactions, such as van der Waals forces or π-π stacking, that would govern the formation of larger, ordered structures in the solid state.

Characterization of Hydrogen Bonding Networks within Crystal Structures: Without crystal structure data, the specific hydrogen bond donors and acceptors, and the resulting network motifs for this compound, remain uncharacterized.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts: This quantitative analysis is contingent on high-quality single-crystal X-ray diffraction data, which does not appear to be published for this compound. Therefore, a breakdown of intermolecular contact percentages is not possible.

While the constituent parts of the molecule (benzenesulfonyl group, acetic acid moiety, and hydrazide) are common in chemical literature, the specific combination in "this compound" has not been the subject of the in-depth structural analysis required to fulfill the requested article outline. One source mentioned the use of the compound as a reagent in a chemical synthesis, but did not provide any of the structural information sought. ambeed.com

Therefore, it is not possible to generate the requested scientific article with the specified content and data tables.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nbu.edu.sa It is widely employed to gain precise and trustworthy information about molecular geometry, vibrational frequencies, and electronic properties. nbu.edu.sa For molecules like Benzenesulfonyl-acetic acid hydrazide, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to balance accuracy and computational cost. nbu.edu.sa

Geometry Optimization and Electronic Structure Analysis

The first step in theoretical analysis involves geometry optimization, where the molecule's most stable three-dimensional conformation (the structure with the lowest energy) is determined. researchgate.net For this compound, this process would involve calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.

DFT calculations on similar structures, such as benzothiazole (B30560) derivatives, have shown that the bond lengths and angles are influenced by the electronic nature of substituent groups. researchgate.net For instance, the C-C bond lengths in the benzene (B151609) ring and the bond lengths within the sulfonyl and hydrazide moieties are key parameters determined during optimization. These calculated geometries provide the foundational data for all other computational analyses, including spectroscopic and electronic property predictions.

Table 1: Representative Optimized Geometric Parameters for a Sulfonamide Moiety Note: This table is illustrative, based on typical values found in DFT studies of related sulfonamide structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | ~1.43 Å |

| S-N | ~1.63 Å | |

| S-C (aromatic) | ~1.77 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S-N | ~108° | |

| N-S-C | ~107° |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR) with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be correlated with experimental findings to validate the computational model. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be performed on the optimized geometry.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are often calculated in both the gas phase and in a solvent (like DMSO) to mimic experimental conditions, and then compared with measured spectra. nih.gov Studies on similar compounds have demonstrated that computed chemical shifts are generally consistent with experimental values. nih.gov

Similarly, theoretical vibrational frequencies for IR spectroscopy can be calculated. These computed frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the DFT method, leading to a good agreement with experimental IR spectra. nih.gov

Table 2: Illustrative Correlation of Experimental and Calculated Spectroscopic Data Note: This table demonstrates the typical correlation seen in studies of related compounds.

| Spectrum | Feature | Experimental Value | Calculated Value |

| IR | S=O stretch | ~1350 cm⁻¹ | ~1345 cm⁻¹ (scaled) |

| N-H stretch | ~3300 cm⁻¹ | ~3290 cm⁻¹ (scaled) | |

| ¹³C NMR | C=O | ~170 ppm | ~168 ppm |

| ¹H NMR | N-H | ~9.8 ppm | ~9.5 ppm |

Frontier Molecular Orbital (FMO) Analysis and Intracharge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack.

Table 3: Representative Frontier Molecular Orbital Parameters Note: Values are illustrative based on DFT calculations of similar aromatic hydrazide structures.

| Parameter | Value (eV) | Implication |

| HOMO Energy | ~ -6.5 eV | Electron-donating capacity |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ~ 4.5 eV | High kinetic stability |

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for modeling how a molecule like this compound might interact with a biological target, such as an enzyme. nih.gov

Ligand-Enzyme Interaction Modeling

In a typical molecular docking study, the three-dimensional structure of the target enzyme is obtained, and a binding site (or active site) is defined. This compound, as the ligand, is then computationally placed into this site in various conformations. Algorithms calculate the most favorable binding poses based on scoring functions.

The resulting models show detailed interactions at the atomic level. For a compound with both sulfonyl and hydrazide groups, key interactions often include:

Hydrogen Bonding: The N-H and S=O groups are potent hydrogen bond donors and acceptors, respectively, and can form crucial bonds with amino acid residues like glutamine, asparagine, and serine in the enzyme's active site.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Coordination: The sulfonamide group is a known zinc-binding group, and if the target is a metalloenzyme (like carbonic anhydrase), it can coordinate with the metal ion in the active site.

Elucidation of Binding Affinities and Modes of Enzyme Inhibition

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score in kcal/mol or as an inhibition constant (Ki). A lower binding energy indicates a more stable ligand-protein complex and stronger binding. These predicted affinities help in prioritizing compounds for further experimental testing.

The binding mode revealed by docking can elucidate the mechanism of enzyme inhibition. nih.gov If the ligand binds to the same site as the enzyme's natural substrate, it suggests a competitive mode of inhibition. If it binds to an allosteric (different) site and induces a conformational change that affects the active site, it points towards non-competitive inhibition. nih.gov For benzenesulfonyl derivatives, which are classic inhibitors of enzymes like carbonic anhydrases, docking studies often show the sulfonamide moiety binding to the catalytic zinc ion, a hallmark of competitive inhibition. nih.gov

Table 4: Representative Molecular Docking Results for a Hydrazide Ligand Note: This table is an example based on typical findings in docking studies of similar compounds against an enzyme target.

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Mode of Inhibition |

| Carbonic Anhydrase II | -7.8 | HIS94, HIS96, THR199 | Competitive (via Zn binding) |

| Tyrosinase | -6.5 | HIS263, ASN260, VAL283 | Competitive |

| Cyclooxygenase-2 | -8.2 | ARG120, TYR355, SER530 | Competitive |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery to predict the relationship between the chemical structure of a compound and its biological activity. jocpr.com These mathematical models correlate physicochemical properties or structural features, known as descriptors, with pharmacological effects. jocpr.com QSAR plays a critical role in identifying and optimizing lead compounds by forecasting their potential efficacy and pharmacokinetic profiles. jocpr.com

While direct QSAR studies on this compound are not extensively documented, research on structurally related benzenesulfonamides and hydrazone derivatives provides significant insight into the predictive modeling methodologies applicable to this class of compounds. These studies have successfully guided the discovery of novel therapeutic agents. nih.govnih.gov For instance, QSAR models have been instrumental in identifying 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents and in modeling the binding of sulfonamides to enzymes like carbonic anhydrase. nih.govnih.gov

The development of robust QSAR models relies on the selection of relevant molecular descriptors. Studies on hydrazone derivatives reveal that properties like hydrophobicity (ClogP), aqueous solubility (LogS), molar refractivity (MR), topological polar surface area (TPSA), and hydrogen bond acceptor count are often significantly correlated with biological activity. nih.gov

Table 1: Key Physicochemical Descriptors in QSAR Models for Hydrazide/Hydrazone Derivatives

| Descriptor | Physicochemical Property Represented | Relevance in Biological Activity | Source |

| ClogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and transport to target sites. | nih.gov |

| LogS | Aqueous Solubility | Affects absorption and distribution within biological systems. | nih.govunair.ac.id |

| Molar Refractivity (MR) | Molecular Volume and Polarizability | Relates to how a molecule interacts with its binding site. | nih.govunair.ac.id |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts drug transport properties, such as intestinal absorption. | nih.gov |

| Hydrogen Bond Acceptors | Capacity to form hydrogen bonds | Crucial for specific ligand-receptor interactions. | nih.gov |

An example of a predictive QSAR equation developed for benzylidene hydrazine (B178648) benzamide (B126) derivatives against a human lung cancer cell line is as follows: pIC50 = 0.738 (± 0.217) LogS - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 ± (1.381). unair.ac.id This equation demonstrates how specific descriptors can be mathematically combined to forecast the anticancer potency (pIC50) of new derivatives within the same chemical class. unair.ac.id

Thermochemical Properties and Internal Rotor Potentials

Thermochemical properties describe the energy changes that occur during chemical reactions and phase transitions. The National Institute of Standards and Technology (NIST) has compiled data on the thermochemical properties of the closely related compound, Benzenesulfonyl hydrazide. nist.gov This data is crucial for understanding the compound's stability. chemicalbook.comnih.gov

Detailed experimental data on the specific thermochemical properties of this compound, as well as computational analyses of its internal rotor potentials, are not widely available in the reviewed scientific literature. However, data for its parent sulfonamide provides a useful reference point.

Table 2: Condensed Phase Thermochemistry Data for Benzenesulfonyl hydrazide

| Quantity | Value | Units | Method | Source |

| Enthalpy of Combustion (ΔcH°solid) | -3607. | kJ/mol | Combustion Calorimetry | nist.gov |

This value for the standard enthalpy of combustion indicates the amount of heat released when the compound is completely burned in oxygen under standard conditions. nist.gov

In Silico Screening and Predictive Modeling for Biological Activity

In silico screening utilizes computational methods to identify and evaluate potential drug candidates from large libraries of virtual compounds, significantly accelerating the initial phases of drug discovery. researchgate.net This approach has been widely applied to hydrazide and hydrazone derivatives to predict and rationalize their biological activities, which include anticancer, anti-inflammatory, antifungal, and acetylcholinesterase (AChE) inhibitory effects. researchgate.netpensoft.netcore.ac.uk

The process often involves molecular docking simulations to predict how a ligand binds to the active site of a biological target, such as an enzyme or receptor. core.ac.uk Software programs like Glide and GOLD are commonly employed for these virtual screenings. researchgate.netpensoft.net To refine the predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimate of binding affinity. researchgate.netpensoft.net

Research on hydrazide derivatives has utilized these techniques to identify promising compounds. For example, screening of a series of hydrazides against the ChEMBL database revealed compounds with significant activity against targets like SIRT1, TPMT, and Tyrosinase. nih.govrsc.org In another study, pyrrole-based hydrazide-hydrazones were screened for AChE inhibition, with MM/GBSA scores for the top compounds ranging from -60.44 to -70.93 Kcal/mol. researchgate.netpensoft.net The most promising compound from this virtual screen later showed a 55% inhibition of the AChE enzyme in in vitro tests. researchgate.netpensoft.net

Table 3: Examples of In Silico Screening Studies on Hydrazide/Hydrazone Derivatives

| Compound Class | Biological Target | Methodology/Software | Key Findings | Source |

| Pyrrole-based Hydrazide-Hydrazones | Acetylcholinesterase (AChE) | Molecular Docking (GOLD, Glide), MM/GBSA | Identified a lead compound (12d) with a predicted high binding affinity and confirmed 55% in vitro inhibition at 10 µM. | researchgate.netpensoft.net |

| Hydrazide Derivatives | SIRT1, TPMT, Tyrosinase | Database Screening (ChEMBL), Molecular Docking | Identified compounds with measured activity values below 200 μM against multiple targets. | nih.govrsc.org |

| 1,3,4-Oxadiazole (B1194373) Hydrazide Derivatives | Mycobacterium tuberculosis InhA | Molecular Docking | Confirmed the ability of synthesized compounds to fit into the InhA protein pocket, guiding further functionalization. | nih.gov |

| Benzimidazole (B57391)/Azetidinone Derivatives | Cyclooxygenase-II (COX-II) | Molecular Docking | Found a good correlation between predicted binding affinity and experimentally determined anti-inflammatory activity. | core.ac.uk |

These computational studies provide a powerful framework for predicting the biological potential of compounds like this compound and guide the synthesis of new, more effective derivatives. nih.gov

Chemical Reactivity and Heterocyclic Transformations

Cyclocondensation Reactions leading to 1,3,4-Oxadiazoles

One of the most significant transformations of benzenesulfonyl-acetic acid hydrazide is its conversion into 1,3,4-oxadiazole (B1194373) derivatives. These five-membered heterocyclic compounds are of great interest in medicinal chemistry. researchgate.netnih.gov The typical synthetic route involves a cyclocondensation reaction.

A common and effective method is the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by acidification. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule and hydrogen sulfide (B99878) to yield the corresponding 5-(benzenesulfonylmethyl)-1,3,4-oxadiazole-2-thiol. nih.govresearchgate.net The 1,3,4-oxadiazole ring is a stable aromatic system. researchgate.net

The general reaction scheme is as follows:

this compound reacts with carbon disulfide in an alcoholic potassium hydroxide solution.

The mixture is heated under reflux for several hours. nih.gov

Upon cooling, the reaction mixture is acidified with a dilute acid, causing the precipitation of the 5-(benzenesulfonylmethyl)-1,3,4-oxadiazole-2-thiol product. nih.gov

The resulting oxadiazole-thiol can be further derivatized to produce a variety of compounds with diverse chemical properties. nih.govnih.gov

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Carbon Disulfide/KOH | 5-(benzenesulfonylmethyl)-1,3,4-oxadiazole-2-thiol |

Synthesis of Thiazolidinone Derivatives

This compound is a key precursor for the synthesis of 4-thiazolidinone (B1220212) derivatives, another class of heterocyclic compounds with significant biological importance. nih.govnih.gov The synthesis is typically a two-step process that begins with the formation of a Schiff base. nih.govchemmethod.com

First, the hydrazide is condensed with an aromatic aldehyde. In this reaction, the terminal amino group of the hydrazide attacks the carbonyl carbon of the aldehyde, leading to the formation of an N-acylhydrazone, commonly known as a Schiff base, with the elimination of a water molecule. nih.gov

In the second step, the resulting Schiff base undergoes cyclocondensation with a mercapto-acid, most commonly thioglycolic acid. nih.govchemmethod.com The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. This is followed by an intramolecular cyclization and dehydration, often catalyzed by a Lewis acid like anhydrous zinc chloride, to yield the 2-aryl-3-(benzenesulfonylacetamido)-4-thiazolidinone derivative. nih.govchemmethod.com The reaction is typically carried out by refluxing the reactants in a solvent such as 1,4-dioxane. nih.gov

Table 2: Key Steps in 4-Thiazolidinone Synthesis

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Aromatic Aldehyde | Schiff Base (N-Acylhydrazone) | Condensation nih.gov |

Construction of Fused Heterocyclic Systems (e.g., Thiazolo-Oxazines)

The reactivity of derivatives of this compound also extends to the construction of more complex, fused heterocyclic systems. While direct synthesis of thiazolo-oxazines from the parent hydrazide is less commonly detailed, the intermediate Schiff bases and thiazolidinones derived from it are versatile platforms for building such fused rings.

Other Derivatization Strategies and Reaction Pathways

Beyond the formation of oxadiazoles (B1248032) and thiazolidinones, this compound can undergo various other derivatization reactions. The nucleophilic nature of the hydrazide group allows it to react with a range of electrophiles.

Notable reaction pathways include:

Reaction with Isothiocyanates: The hydrazide can react with aryl or alkyl isothiocyanates to form thiosemicarbazide (B42300) derivatives. These intermediates are also valuable precursors for the synthesis of other heterocycles, such as 1,2,4-triazoles and thiadiazoles.

Reaction with Dicarbonyl Compounds: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole (B372694) derivatives. The reaction involves a condensation between the hydrazide and both carbonyl groups of the dicarbonyl compound to form the five-membered pyrazole ring.

These alternative pathways underscore the versatility of this compound as a building block in heterocyclic synthesis. nih.gov

Formation of Schiff Bases from Benzenesulfonyl Hydrazide

The formation of Schiff bases, or N-acylhydrazones, is a fundamental and often initial step in the derivatization of this compound for synthesizing more complex heterocyclic systems. nih.gov This reaction involves the condensation of the hydrazide with various aldehydes and ketones. nih.govnih.gov

The reaction is typically acid-catalyzed, often by adding a few drops of glacial acetic acid, and is carried out by heating the reactants in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). nih.govchemmethod.com The nucleophilic primary amine (-NH₂) of the hydrazide moiety attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine or, more specifically in this case, a hydrazone. chemmethod.com

These resulting Schiff bases are not merely final products but are crucial, stable intermediates. nih.gov Their C=N bond is susceptible to nucleophilic attack, making them ideal substrates for subsequent cyclization reactions, as seen in the synthesis of 4-thiazolidinones. nih.gov

Table 3: Examples of Schiff Base Formation

| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Product Type |

|---|---|---|---|---|

| This compound | Aromatic Aldehydes (e.g., Benzaldehyde) | Ethanol / DMF | Glacial Acetic Acid | N'-Arylmethylene-benzenesulfonyl-acetic acid hydrazide nih.govchemmethod.com |

Biological Activity Investigations: in Vitro and Mechanistic Studies

Enzyme Inhibition Profiles and Mechanisms (In Vitro Focus)

The inhibitory potential of benzenesulfonyl-acetic acid hydrazide and its derivatives has been explored against a range of enzymes, revealing a diverse profile of biological activity. These investigations, conducted through in vitro studies, have provided valuable insights into their mechanisms of action and potential as modulators of enzymatic function.

Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity (CA II, CA IX, CA XII) and Mechanistic Insights

Benzenesulfonamide (B165840) derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. Research has focused on their inhibitory effects against different human (h) CA isozymes, particularly the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII.

Novel series of aromatic bis-ureido-substituted benzenesulfonamides have demonstrated varied inhibition profiles against these isozymes. nih.gov Generally, these compounds exhibit weak inhibition against hCA I, with inhibition constants (Kᵢs) ranging from 68.1 to 9174 nM. nih.gov In contrast, they show more effective to moderate inhibition of the cytosolic isoform hCA II, with Kᵢs in the range of 4.4 to 792 nM. nih.gov

Particularly noteworthy is the potent inhibition of the tumor-associated isoforms hCA IX and XII by some of these derivatives. nih.gov For instance, certain compounds have displayed Kᵢ values in the nanomolar range, with some reaching as low as 6.73 nM for hCA IX and 5.02 nM for hCA XII. nih.gov This selective inhibition of tumor-related isozymes over the cytosolic forms is a significant area of interest in the development of anti-cancer agents. nih.gov The primary sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, which is a fundamental aspect of the inhibitory mechanism. The variations in inhibitory potency and isozyme selectivity are attributed to the different substituents on the benzenesulfonamide scaffold, which can interact with amino acid residues in and around the active site cavity. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Benzenesulfonamide Derivatives

| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Bis-ureido-substituted benzenesulfonamides (Range) | 68.1 - 9174 | 4.4 - 792 | 6.73 - 835 | 5.02 - 429 |

| Sulfonamides with imide moieties (Range) | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

Data sourced from multiple studies on benzenesulfonamide derivatives. nih.govmdpi.com

Urease Inhibition: Kinetic Studies and Binding Modes

Derivatives of benzohydrazide (B10538) have been synthesized and evaluated for their in vitro inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. Many of these synthetic derivatives have shown significant inhibitory potential, with IC₅₀ values in the micromolar range, and in some cases, surpassing the activity of the standard inhibitor, thiourea. nih.gov

Kinetic studies have been instrumental in elucidating the mechanism of urease inhibition. These studies have revealed that benzohydrazide derivatives can act as either competitive or non-competitive inhibitors of the enzyme. nih.gov In silico molecular docking studies have complemented these kinetic findings by providing insights into the binding interactions between the inhibitors and the enzyme's active site. nih.gov These computational models suggest that the inhibitors can bind to the nickel ions in the active site through electronegative atoms like oxygen and nitrogen, forming stable complexes. researchgate.net The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the aromatic rings of the benzohydrazide scaffold play a crucial role in determining the inhibitory potency. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibitory effects of benzohydrazide derivatives have also been investigated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. Novel 2-benzoylhydrazine-1-carboxamides have been designed and synthesized, demonstrating dual inhibition of both AChE and BChE. nih.gov

The inhibitory activities are typically expressed as IC₅₀ values, with many of the tested derivatives showing activity in the micromolar range. nih.govmdpi.com For instance, some compounds have exhibited IC₅₀ values for AChE in the range of 44–100 µM, and for BChE starting from 22 µM. nih.govmdpi.com In some cases, the inhibitory potency of these synthetic compounds against AChE has been found to be comparable or even better than that of the established drug rivastigmine. nih.gov Molecular docking studies have been employed to understand the possible binding conformations of these inhibitors within the active sites of AChE and BChE, providing a rationale for their observed inhibitory activities. nih.govmdpi.com

Table 2: Cholinesterase Inhibition by Benzohydrazide Derivatives

| Enzyme | IC₅₀ Range (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 44 - 100 |

| Butyrylcholinesterase (BChE) | 22.31 - >500 |

Data represents a range of activities observed for various benzohydrazide derivatives. mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited in this context, related heterocyclic structures have been investigated as alpha-glucosidase inhibitors. For example, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed and showed potent in vitro inhibitory activity against α-glucosidase, with some compounds exhibiting IC₅₀ values as low as 45.26 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ value = 750.1 µM). nih.gov

Kinetic analysis of the most potent of these compounds revealed a competitive mode of inhibition. nih.gov This suggests that the inhibitor competes with the substrate for binding to the active site of the enzyme. Molecular docking and molecular dynamics studies have further elucidated the binding interactions of these potent inhibitors within the α-glucosidase active site, corroborating the in vitro experimental results. nih.gov

Laccase Inhibition and Decoy Substrate Principles

Hydrazide-hydrazone derivatives have been synthesized and evaluated as inhibitors of laccase, a copper-containing oxidase enzyme involved in various biological processes, including pathogenesis in fungi. nih.gov A number of these compounds have demonstrated strong inhibitory activity, with inhibition constants (Kᵢ) in the micromolar range (8–233 µM). nih.govnih.gov

Protein Tyrosine Phosphatase Inhibition (e.g., from Mycobacterium tuberculosis)

Protein tyrosine phosphatases (PTPs) are crucial virulence factors for pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.com The Mtb PTPs, such as mPTPA and mPTPB, are secreted by the bacterium and interfere with host cell signaling pathways, promoting bacterial survival. mdpi.com Consequently, inhibitors of these enzymes are of significant interest as potential anti-tuberculosis agents.

While direct inhibition by this compound is not extensively documented, related chemical scaffolds have shown promise. For instance, synthetic chalcones have been identified as reversible competitive inhibitors of Mtb PtpA. nih.govubc.ca Kinetic studies have been performed to characterize their inhibitory mechanism. nih.govubc.ca Molecular modeling has revealed that these inhibitors can form hydrogen bonds with key amino acid residues in the active site of PtpA. nih.gov Another class of inhibitors, (oxalylamino-methylene)-thiophene sulfonamides, has demonstrated potent and selective inhibition of mPTPB with a classic competitive mechanism. mdpi.com These findings highlight the potential for developing inhibitors that target the virulence mechanisms of M. tuberculosis.

Antimicrobial Activity Studies (In Vitro and Non-Clinical Models)

This compound and its derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of benzenesulfonyl hydrazide have demonstrated significant antibacterial properties, with efficacy varying based on their structural modifications. Research indicates that these compounds are often more effective against Gram-positive bacteria than Gram-negative strains. nih.govresearchgate.net

In a study involving a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, the parent hydrazide exhibited moderate to mild activity against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values between 250–1000 µg/mL. nih.gov However, the synthesized hydrazone derivatives showed no activity against Gram-negative bacteria but were notably active against Gram-positive strains. nih.gov Specifically, derivative 24 was identified as the most potent, with MIC values ranging from 7.81 to 15.62 µg/mL against various Gram-positive bacteria, including Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp. nih.govresearchgate.net Other derivatives also showed strong to good bactericidal effects against Gram-positive bacteria. nih.gov

The nature of substituents on the aromatic rings plays a crucial role in antibacterial potency. For instance, the presence of electron-withdrawing groups like nitro (NO2) or methoxy (B1213986) (OCH3) on the aromatic ring can enhance antimicrobial activity. mdpi.com One study found that a hydrazone derivative with three methoxy groups was a more effective antibacterial agent against both Staphylococcus aureus and Escherichia coli compared to a similar compound with only two such groups. mdpi.com Another investigation highlighted that chlorine-containing derivatives of benzene (B151609) sulfonyl hydrazide were more toxic to bacteria than other variants. Molecular docking studies suggest that the antibacterial action of these hydrazones may be linked to strong binding interactions within the active site of DNA gyrase. mdpi.com

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-timethylbenzenesufonohydrazide (Parent) | Gram-negative bacteria | 250 - 1000 | nih.gov |

| 2,4,6-trimethylbenzenesulfonyl hydrazone 24 | Gram-positive bacteria (e.g., Staphylococcus spp., Bacillus spp.) | 7.81 - 15.62 | nih.govresearchgate.net |

| 2,4,6-trimethylbenzenesulfonyl hydrazone 7, 22, 23, 25 | Gram-positive bacteria | 7.81 - 500 | nih.gov |

| 2,4-dihydroxybenzoic acid hydrazide-hydrazone 18 | Gram-positive bacteria | 0.48 - 7.81 | nih.gov |

| 2,4-dihydroxybenzoic acid hydrazide-hydrazone 9 | Gram-positive bacteria | 15.62 - 125 | nih.gov |

| Steroidal Hydrazone 11 (with 3-nitrobenzohydrazide) | B. cereus | 0.37 - 1.5 | mdpi.com |

The antifungal potential of this compound derivatives has been explored, with notable activity observed, particularly against Candida species. The parent compound, 2,4,6-timethylbenzenesufonohydrazide, demonstrated antifungal effects against various Candida species, with MIC values ranging from 250–1000 µg/mL. nih.gov

Studies on hybrid compounds incorporating pyrrolidinone rings with hydrazine (B178648) moieties have identified derivatives with fair to excellent antifungal activities. nih.gov Three specific molecules, Hyd.H, Hyd.OCH3, and Hyd.Cl , were found to significantly reduce the viability of Candida albicans with rapid fungicidal action. nih.govnih.gov These compounds were also effective against clinically isolated strains of C. albicans that were resistant to fluconazole (B54011) or caspofungin. nih.govnih.gov Furthermore, the derivative Hyd.OCH3 was shown to decrease Candida biofilm formation by 60%. nih.govnih.gov The mechanism of action for some hydrazine derivatives is believed to involve inducing oxidative damage in the fungal cells. nih.gov

In another study, benzimidazole-hydrazone derivatives were evaluated against Candida species. researchgate.net Compounds 4e and 4l showed significant activity, with MIC50 values of 1.95 µg/mL against Candida glabrata and Candida krusei, respectively. researchgate.net

| Compound/Derivative | Fungal Strain(s) | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4,6-timethylbenzenesufonohydrazide (Parent) | Candida spp. | 250 - 1000 | nih.gov |

| Benzimidazole-hydrazone 4e | Candida glabrata | 1.95 (MIC50) | researchgate.net |

| Benzimidazole-hydrazone 4l | Candida krusei | 1.95 (MIC50) | researchgate.net |

| Pyrrolidinone-hydrazine hybrids (Hyd.H, Hyd.OCH3, Hyd.Cl) | Candida albicans (including resistant strains) | Significant fungicidal activity | nih.govnih.gov |

A significant area of investigation for benzenesulfonyl hydrazide derivatives is their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Numerous studies have reported potent antimycobacterial activity, with some derivatives showing efficacy comparable or superior to existing anti-TB drugs like isoniazid. nih.govresearchgate.netnih.gov

A series of sulfonyl hydrazones and 4-methyl-1,2,3-thiadiazole-based hydrazones demonstrated significant activity against the Mtb H37Rv strain, with MIC values ranging from 0.07 to 0.32 µM. nih.gov Specifically, the 4-hydroxy-3-methoxyphenyl substituted hydrazone derivative 3d and sulfonyl hydrazones 5g and 5k exhibited high antimycobacterial activity with MIC values of 0.0730 µM, 0.0763 µM, and 0.0716 µM, respectively. nih.govmdpi.com Importantly, these compounds also showed minimal cytotoxicity against normal human and mouse cell lines, indicating a favorable selectivity index. researchgate.netnih.gov

Other research has highlighted isonicotinyl hydrazone derivatives 12d, 12e, and 12f as having significant activity against Mtb H37Rv (MIC values of 0.23–0.24 µM) and also being effective against drug-resistant Mtb strains (SDR-TB, MDR-TB, and XDR-TB). nih.gov The activity of these compounds is often linked to their lipophilicity, which allows for easier penetration through the complex cell wall of M. tuberculosis. mdpi.com

| Compound/Derivative | Target | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Sulfonyl hydrazone 5k | M. tuberculosis H37Rv | 0.0716 | nih.govmdpi.com |

| Thiadiazole-based hydrazone 3d | M. tuberculosis H37Rv | 0.0730 | researchgate.netnih.gov |

| Sulfonyl hydrazone 5g | M. tuberculosis H37Rv | 0.0763 | nih.govmdpi.com |

| Isonicotinyl hydrazone 12d | M. tuberculosis H37Rv | 0.23 | nih.gov |

| Isonicotinyl hydrazone 12e | M. tuberculosis H37Rv | 0.24 | nih.gov |

| Isonicotinyl hydrazone 12f | M. tuberculosis H37Rv | 0.24 | nih.gov |

The mechanism of action for the antimycobacterial effects of benzenesulfonyl hydrazide derivatives has been linked to the inhibition of a critical enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Molecular docking studies strongly suggest that these compounds target the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycolic acid biosynthesis. researchgate.netnih.govnih.gov By inhibiting InhA, these derivatives disrupt the integrity of the mycobacterial cell wall, leading to cell death. nih.gov This mechanism is particularly promising as it can circumvent the common resistance mechanisms that affect isoniazid, which requires activation by the KatG enzyme. mdpi.com

Computational and molecular docking analyses have provided insights into the specific interactions. It is observed that the sulfonyl hydrazine linker forms a hydrogen bond with the Tyr158 residue in the InhA active site, while the phenyl ring engages in π-π stacking interactions. nih.gov This direct mode of binding to InhA suggests that these compounds could be effective against multidrug-resistant tuberculosis strains. mdpi.com For antibacterial action against other bacteria, the proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication. mdpi.com

Antiproliferative and Apoptosis Induction Studies (In Vitro Cellular Models)

This compound and its analogs have emerged as a promising class of compounds with significant antiproliferative activity against a wide range of human cancer cell lines. nih.govresearchgate.net

In one study, a series of new benzenesulphonohydrazide derivatives were tested against human renal cell adenocarcinoma (769-P), liver cancer (HepG2), and lung squamous cell carcinoma (NCI-H2170) lines. nih.gov The renal adenocarcinoma cell line (769-P) was found to be the most sensitive. nih.govresearchgate.net Compound 4 showed high, selective cytotoxicity across all tested cancer cell lines, while compound 5 exhibited very high cytotoxicity against the 769-P line with an IC50 value of 1.94 µM. nih.govresearchgate.net

Other studies have focused on hydrazide-hydrazone derivatives against breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and lung cancer (A549). nih.govcumhuriyet.edu.tr Bis(indolyl)hydrazide-hydrazone derivatives, in particular, have shown potent cell growth inhibition. nih.gov Compound 14a from this series was identified as a promising candidate for cancer therapeutics. nih.gov Similarly, quinoline (B57606) hydrazide derivatives demonstrated significant cytotoxic effects against neuroblastoma cell lines (SH-SY5Y and Kelly), with analogues 19 and 22 showing micromolar potency and selectivity over normal cells. nih.gov

The cytotoxic mechanism often involves the induction of apoptosis. Studies on arylidene-hydrazinyl-thiazole derivatives revealed that compounds 4m, 4n, and 4r not only exhibited significant cytotoxicity against pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancer cells but also profoundly induced apoptosis. nih.gov This was evidenced by increased caspase-3/7 activity, loss of mitochondrial membrane potential, and modulation of Bcl-2 family proteins. nih.gov Furthermore, these compounds induced robust cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization. nih.gov Other hydrazone derivatives have been shown to induce apoptosis via caspase-independent pathways involving mitogen-activated protein kinases (MAPK) and the p53 protein, as well as causing G1 cell cycle arrest. nih.govnih.gov

| Compound/Derivative Series | Cancer Cell Line | Cell Type | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|---|

| Benzenesulphonohydrazone 5 | 769-P | Renal | 1.94 µM | nih.govresearchgate.net |

| Benzenesulphonohydrazone 4 | 769-P, HepG2, NCI-H2170 | Renal, Liver, Lung | High & Selective Cytotoxicity | nih.govresearchgate.net |

| Quinoline Hydrazide 22 | SH-SY5Y, Kelly | Neuroblastoma | Reductions in viability of 82% and 96% | nih.gov |

| Benzylidene benzo hydrazide L2 | Cancer Stem Cells | - | 0.034 µg/ml | innovareacademics.in |

| Arylidene-hydrazinyl-thiazole 4m, 4n, 4r | BxPC-3 | Pancreatic | 23.85–26.45% survival at 10 µM | nih.gov |

| Arylidene-hydrazinyl-thiazole 4m, 4n, 4r | MOLT-4 | Leukemia | 30.08–33.30% survival at 10 µM | nih.gov |

| Arylidene-hydrazinyl-thiazole 4m, 4n, 4r | MCF-7 | Breast | 44.40–47.63% survival at 10 µM | nih.gov |

| Heterocyclic hydrazone 8 | HeLa | Cervical | 34.38 µM | cumhuriyet.edu.tr |

| Heterocyclic hydrazone 11 | MCF-7 | Breast | 26.84 µM | cumhuriyet.edu.tr |

Selective Toxicity to Cancer Cells over Normal Cell Lines (e.g., HEK-293, Vero cells)

There is no specific research available that evaluates the selective toxicity of this compound on cancer cells versus normal cell lines such as Human Embryonic Kidney 293 (HEK-293) or Vero cells. Studies on other related compounds, for instance, desacetyl vinblastine (B1199706) hydrazide conjugated to a cholecystokinin (B1591339) 2 receptor ligand, have included cytotoxicity assessments against HEK-293 cells, but this data is not directly applicable to this compound. nih.gov The ideal investigation would involve comparing the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines against its IC50 on normal cell lines to determine a selectivity index.

Cellular Mechanisms of Apoptosis Induction and Related Gene Expression

Specific studies detailing the induction of apoptosis and the associated changes in gene expression in cancer cells treated with this compound are not found in the current body of scientific literature. Research on other complex molecules containing benzene rings has shown the ability to induce apoptosis by increasing the expression of pro-apoptotic genes like CASP8AP1, TNFRSF21, NFkB2, FADD, BCL10, and CASP8, while decreasing the expression of anti-apoptotic genes such as BCL2L11, BCL2L2, and XIAP. nih.gov A thorough investigation for this compound would involve techniques like Annexin V/PI staining, TUNEL assays, and qPCR or microarray analysis to assess apoptotic pathways and gene expression modulation.

Cell Cycle Perturbation Analysis

There is no available data on the effects of this compound on the cell cycle of cancer cells. Related benzimidazole (B57391) derivatives have been shown to induce cell cycle arrest at different phases, such as G2/M or G1/S, which contributes to their antiproliferative activity. nih.govmdpi.com Analysis for the target compound would typically involve flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) after treatment.

Other Mechanistic Biological Investigations (Non-Clinical Models)

Antioxidant Activity Assessment (In Vitro)

Direct in vitro antioxidant activity assessment of this compound has not been reported. The antioxidant potential of various other hydrazide-hydrazone derivatives has been evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.net Such assays would be necessary to determine if this compound possesses radical scavenging or reducing capabilities.

Anti-inflammatory Pathways and Modulation (In Vitro)

While there is no specific information on the in vitro anti-inflammatory mechanisms of this compound, studies on related phenylsulfonyl hydrazide derivatives have shown potent anti-inflammatory effects. nih.gov These effects were attributed to the inhibition of prostaglandin (B15479496) E2 (PGE2) production, without affecting COX-1 and COX-2 enzyme activities, suggesting a potential mechanism of action via inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov Other related acid hydrazide derivatives have also demonstrated anti-inflammatory properties, with some showing inhibition comparable to standard drugs like diclofenac (B195802) sodium. hygeiajournal.com To understand the anti-inflammatory potential of this compound, in vitro assays measuring the inhibition of inflammatory mediators like nitric oxide, TNF-α, and various interleukins in cell lines such as RAW 264.7 macrophages would be required.

Anticonvulsant Effects (Mechanistic Understanding)

The mechanistic basis for any potential anticonvulsant effects of this compound is currently uninvestigated. Research on other classes of hydrazide derivatives has indicated anticonvulsant properties, but the specific mechanisms remain an area for active research.

Antidepressant-like Effects (Pre-clinical Animal Models)

Derivatives of benzenesulfonyl hydrazide have been a subject of investigation in preclinical studies for their potential antidepressant properties. Research has primarily utilized rodent models to evaluate the efficacy of these compounds, with the forced swim test (FST) being a commonly employed behavioral assay to screen for antidepressant-like activity. researchgate.netsigmaaldrich.comcore.ac.uk In this test, a reduction in the duration of immobility is interpreted as a positive indicator of antidepressant effect. researchgate.netsigmaaldrich.com

A study investigating a series of sulphonamides and sulphonyl-hydrazones derived from maleimide, naphthalimide, and phthalimide (B116566) identified several compounds with significant antidepressant-like activity in the mouse FST. researchgate.net Notably, one sulphonyl-hydrazone derivative demonstrated an activity of approximately 72.02% at a dose of 60 mg/kg, which was reported to be more potent than the reference antidepressant drug, imipramine (B1671792), administered at 10 mg/kg. researchgate.net Furthermore, certain benzylnaphthalimide sulphonamide derivatives also exhibited substantial activity, showing a 64% effect at a 10 mg/kg dose, likewise surpassing the efficacy of imipramine in this specific study. researchgate.net These findings suggest that the sulphonyl-hydrazone and related sulphonamide structures are promising scaffolds for the development of new antidepressant agents. researchgate.net

Additionally, research into other structurally related compounds containing an acetic acid hydrazide moiety has shown promise. For instance, a study on 2-[3-Methyl-7-(thietanyl-3)-1-ethylxanthinyl-8-thio]acetic acid hydrazide revealed antidepressant activity in both the tail-suspension test and the forced swimming test, with the most significant effects observed at a dose of 12 mg/kg. researchgate.net This indicates that the acetic acid hydrazide functional group can be a component of molecules with potential antidepressant effects.

While direct studies on this compound are not extensively detailed in the available literature, the positive outcomes observed with structurally similar sulphonyl-hydrazones and acetic acid hydrazide derivatives in established preclinical models provide a rationale for its potential in this therapeutic area. A general review of benzenesulfonyl hydrazones has also highlighted their potential antidepressant properties among a range of other biological activities. nih.govresearchgate.net

Table 1: Preclinical Antidepressant-like Activity of Representative Sulphonyl-hydrazone Derivatives

| Compound Class | Animal Model | Behavioral Test | Key Findings | Reference Compound |

|---|---|---|---|---|

| Sulphonyl-hydrazone derivative | Mice | Forced Swim Test (FST) | ~72.02% activity at 60 mg/kg | Imipramine (10 mg/kg) |

| Benzylnaphthalimide sulphonamide derivatives | Mice | Forced Swim Test (FST) | 64% activity at 10 mg/kg | Imipramine (10 mg/kg) |

| 2-[3-Methyl-7-(thietanyl-3)-1-ethylxanthinyl-8-thio]acetic acid hydrazide | Mice | Tail-Suspension Test (TST) & Forced Swimming Test (FST) | Most pronounced activity at 12 mg/kg | Not specified |

Insecticidal Activity and Insect Growth Regulation Mechanisms (e.g., Juvenile Hormone Mimics)

The benzenesulfonyl hydrazide scaffold has been recognized for its potential insecticidal properties. nih.govresearchgate.net Investigations into benzenesulfonyl derivatives have demonstrated their effectiveness against various insect pests. For instance, certain benzenesulfonamide derivatives containing propargyl substituents have shown excellent insecticidal activities against Mythimna separata (armyworm). researchgate.net

Insect growth regulators (IGRs) are a class of insecticides that interfere with the normal growth and development of insects. nih.gov One of the primary mechanisms of IGRs is the mimicry of juvenile hormone (JH), an insect-specific hormone that regulates metamorphosis. nih.govnih.gov Compounds that mimic JH are known as juvenile hormone analogs (JHAs) and can disrupt the insect life cycle by preventing the transition from the larval to the adult stage. nih.govnih.gov

While the precise mechanism of action for all benzenesulfonyl hydrazide-related compounds is not universally defined as juvenile hormone mimicry, the broader class of hydrazones has been explored for such activities. Diacylhydrazine derivatives, for example, are known to act as ecdysone (B1671078) agonists, another critical pathway in insect development, rather than JHAs. nih.gov However, reviews on the bioactivity of benzenesulfonyl hydrazones explicitly mention insecticidal activity as one of their key properties. nih.govresearchgate.net

The potential for this class of compounds to act as insect growth regulators is significant. JHAs like pyriproxyfen (B1678527) and methoprene (B1676399) are effective against a wide range of insects and work by disrupting embryonic development, metamorphosis, and reproduction. nih.gov The discovery of novel compounds that can act as JH mimics or otherwise disrupt insect endocrine systems is a continuing goal in the development of new insecticides. chemicalbook.com Although direct evidence linking this compound to a juvenile hormone mimicry mechanism is not prominent in the reviewed literature, the established insecticidal activity of the broader benzenesulfonyl hydrazone and sulfonamide families suggests this as a potential area for further investigation.

Table 2: Insecticidal Activity of Related Benzenesulfonyl Derivatives

| Compound Class | Target Insect | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Benzenesulfonamide derivatives with propargyl groups | Mythimna separata (armyworm) | Excellent insecticidal activity | V-ATPase Subunit H binding |

| General Benzenesulfonyl Hydrazones | Various insects | Reported insecticidal activity | Not specified, potential for IGR activity |

| Diacylhydrazine derivatives | Various insects | Insecticidal activity | Ecdysone agonism |

Applications in Advanced Materials and Catalysis

Supramolecular Architecture and Materials Design

Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of benzenesulfonyl-acetic acid hydrazide, with its hydrogen bond donors (N-H groups of the hydrazide) and acceptors (S=O and C=O groups), makes it an excellent building block for creating intricate supramolecular architectures.